molecular formula C10H20N2O2 B154115 (R)-1-Boc-2-(aminomethyl)pyrrolidine CAS No. 259537-92-3

(R)-1-Boc-2-(aminomethyl)pyrrolidine

Cat. No.: B154115
CAS No.: 259537-92-3
M. Wt: 200.28 g/mol
InChI Key: SOGXYCNKQQJEED-MRVPVSSYSA-N
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Description

®-2-(Aminomethyl)-1-N-Boc-pyrrolidine is a chiral compound that features a pyrrolidine ring with an aminomethyl group at the 2-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Aminomethyl)-1-N-Boc-pyrrolidine typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available ®-pyrrolidine-2-carboxylic acid.

    Protection of the Amino Group: The amino group of the pyrrolidine is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting the pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Reduction: The carboxylic acid group is then reduced to an aminomethyl group using a reducing agent like lithium aluminum hydride (LiAlH4).

Industrial Production Methods

In an industrial setting, the synthesis of ®-2-(Aminomethyl)-1-N-Boc-pyrrolidine can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

®-2-(Aminomethyl)-1-N-Boc-pyrrolidine can undergo various chemical reactions, including:

    Substitution Reactions: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, revealing the free amine group.

    Coupling Reactions: The compound can be used in peptide coupling reactions to form amide bonds with carboxylic acids.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

    Coupling Reactions: Reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) are used in peptide coupling reactions.

Major Products Formed

    Substitution Reactions: The major products are substituted pyrrolidines with various functional groups replacing the aminomethyl group.

    Deprotection Reactions: The major product is the free amine derivative of the pyrrolidine.

    Coupling Reactions: The major products are amide-linked compounds, often used in peptide synthesis.

Scientific Research Applications

®-2-(Aminomethyl)-1-N-Boc-pyrrolidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Biology: The compound is used in the development of enzyme inhibitors and receptor agonists/antagonists.

    Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(Aminomethyl)-1-N-Boc-pyrrolidine: The enantiomer of the compound, which has different stereochemistry and potentially different biological activity.

    N-Boc-pyrrolidine: A similar compound without the aminomethyl group, used in various synthetic applications.

    2-(Aminomethyl)pyrrolidine: A compound without the Boc protecting group, which is more reactive and less stable.

Uniqueness

®-2-(Aminomethyl)-1-N-Boc-pyrrolidine is unique due to its chiral nature and the presence of both the aminomethyl group and the Boc protecting group. This combination allows for selective reactions and applications in asymmetric synthesis, making it a valuable compound in both research and industrial settings.

Properties

IUPAC Name

tert-butyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h8H,4-7,11H2,1-3H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOGXYCNKQQJEED-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H]1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363710
Record name tert-Butyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259537-92-3
Record name tert-Butyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate
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